molecular formula C18H39N7O3 B1665110 Anisperimus CAS No. 170368-04-4

Anisperimus

Katalognummer B1665110
CAS-Nummer: 170368-04-4
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: PZDPVSFZTKORSP-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anisperimus is a small molecule drug . It was initially developed by AbbVie, Inc . It is classified as an immunosuppressant and a T lymphocytes inhibitor . Its molecular formula is C18H39N7O3 .

Wissenschaftliche Forschungsanwendungen

Artificial Intelligence and Animats

  • Animats in Behavioral Research : The concept of 'animats' refers to simulated animals used in behavioral research. This non-technical introduction to animat research highlights their use in artificial intelligence (AI) and artificial life studies. Animats serve as conceptual tools for designing intelligent systems and for understanding the emergent nature of complex behavior. They can be used for rapid evaluation of new livestock environments or management techniques and may offer insights into social behavior, adaptation, and the emergent nature of complex behavior (Watts, 1998).

  • Artificial Life and AI : The animat approach in AI focuses on creating simulated animals or robots capable of surviving in unpredictable environments. This approach emphasizes interaction between animats and their environment, stressing the ability of animats to adapt and survive in challenging circumstances. It provides insights into areas where traditional AI has struggled, particularly in perception, categorization, and sensorimotor control (Meyer, 1996).

Neuroscience and Neural Networks

  • Neurally-Controlled Animats : Research in this domain involves embodying networks of cultured biological neurons in simulations and robotics, creating Neurally-Controlled Animats. This approach allows for real-time study of learning, memory, and information processing in living neurons. It continues the trend in AI inspired by neurobiology, focusing on network processing of ensembles of living neurons leading to higher-level cognition and intelligent behavior (Bakkum et al., 2003).

Animat Applications in Various Domains

  • Music and Emotional Response : An immersive music visualization application describes the interaction between a live musician and a virtual character that appears to respond emotionally to music. This research shows how animats can be used in creative fields to simulate cognitive processes and emotional responses to artistic stimuli (Taylor, Boulanger, & Torres, 2005).

  • Evolutionary Studies in Animats : Research involving the evolution of small, adaptive logic-gate networks, or "animats," in complex environments, like a Tetris-like game, shows how solving tasks requires integration of sensor inputs and memory. The evolution of these networks demonstrates how organisms develop highly integrated networks with many concepts, increasing their internal complexity (Albantakis et al., 2014).

  • to explore relationships between various disciplines and to understand analogies. This approach in museum exhibitions could be seen as an application of animat concepts, linking different knowledge areas and providing interactive learning experiences (Ekrt, 2017).

Zukünftige Richtungen

Anisperimus was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . This suggests that development of the drug has been halted, possibly due to issues with efficacy, safety, or other factors. Future research could potentially explore new applications for the drug, or modifications to its structure to improve its properties .

Eigenschaften

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPVSFZTKORSP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168847
Record name Anisperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisperimus

CAS RN

170368-04-4
Record name Anisperimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANISPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anisperimus
Reactant of Route 2
Anisperimus
Reactant of Route 3
Anisperimus
Reactant of Route 4
Reactant of Route 4
Anisperimus
Reactant of Route 5
Reactant of Route 5
Anisperimus
Reactant of Route 6
Reactant of Route 6
Anisperimus

Citations

For This Compound
20
Citations
R Birck, K Warnatz, HM Lorenz, M Choi… - Journal of the …, 2003 - journals.lww.com
… Noteworthy, in a recent open-label study with a derivative of DSG, anisperimus, in patients with persisting or relapsing primary systemic vasculitis (mostly AASV), preliminary results …
Number of citations: 185 journals.lww.com
HT Silva, PP Machado, CR Felipe, JOM Pestana - Drugs, 2006 - Springer
… Anisperimus prevents graft rejection and induces permanent tolerance in a murine cardiac … using anti-CD45RB monoclonal antibody, anisperimus and sirolimus. A study in nonhuman …
Number of citations: 22 link.springer.com
WH Schmitt, R Birck, PA Heinzel… - Nephrology Dialysis …, 2005 - academic.oup.com
… However, concerns over potential cardiotoxicity have been raised with a DSG analogue, anisperimus, in two vasculitis patients who developed changes in left ventricular function (…
Number of citations: 88 academic.oup.com
JM Tredger, NW Brown, A Dhawan - Drugs, 2008 - Springer
Despite their efficacy, the calcineurin inhibitors (CNIs) ciclosporin and tacrolimus carry a risk of debilitating adverse effects, especially nephrotoxicity, that affect the long-term outcome …
Number of citations: 25 link.springer.com
WH Schmitt, EC Hagen, I Neumann, R Nowack… - Kidney international, 2004 - Elsevier
… Anisperimus (LF 15-0195), a substance closely related to DSG, may be of similar efficacy (induction of remission in seven of nine cases of refractory systemic vasculitis) [abstract; The …
Number of citations: 271 www.sciencedirect.com
D Jayne - Kidney and Blood Pressure Research, 2003 - karger.com
… Alternative immune suppressives, including leflunomide, ciclosporin, mycophenolate mofetil, anisperimus and gusperimus have shown efficacy in small open label studies [74–78]. …
Number of citations: 38 karger.com
WH Schmitt, EC Hagen, I Neumann… - Kidney …, 2004 - search.ebscohost.com
Abstract Treatment of refractory Wegener's granulomatosis with antithymocyte globulin (ATG): An open study in 15 patients. Background. A subset of patients with Wegener's …
Number of citations: 0 search.ebscohost.com
DF Fiorentino - journal of the american academy of dermatology, 2003 - Elsevier
Vasculitis can range in severity from a self-limited single-organ disorder to a life-threatening disease with the prospect of multiple-organ failure. This condition presents many challenges …
Number of citations: 339 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
J Holmalahti - 2001 - julkari.fi
Viime vuosien tutkimukset osoittavat, että kyseessä ei ole perifeerinen neuropatia, suonenveto tai psyykkinen ongelma vaan keskushermoston dopaminergisen neurotransmission …
Number of citations: 2 www.julkari.fi

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.